Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s IUPAC name, methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate , is constructed as follows:
- Core structure : The bicyclo[3.2.1]octane system denotes a fused bicyclic framework with bridge lengths of 3, 2, and 1 carbons.
- Nitrogen atom : The "3-azabicyclo" prefix indicates nitrogen’s position at bridgehead carbon 3.
- Substituents :
- Benzyl group : Attached to nitrogen at position 3.
- Methyl ester : A carboxylate group (–COOCH₃) at position 8, a bridgehead carbon.
The numbering prioritizes the bicyclic system, with substituents assigned the lowest possible locant.
Molecular Geometry and Bicyclic Framework Analysis
The bicyclo[3.2.1]octane core adopts a chair-envelope conformation under most conditions. Key geometric features include:
| Feature | Description |
|---|---|
| Bridge lengths | Longest bridge (3 carbons): Positions 1–5–8. Shortest bridge (1 carbon): Positions 5–8–7. |
| Bridgehead positions | Carbons 1, 5, and 8 form the bridgeheads, which experience bond-angle strain. |
| Nitrogen’s position | At position 3, part of the six-membered bridge, enabling partial ring strain relief. |
The bicyclic system’s rigidity imposes constraints on substituent orientations. For example, the carboxylate group at position 8 adopts an equatorial position in polar solvents to minimize steric strain.
Stereochemical Considerations in the Azabicyclo[3.2.1]Octane Core
The compound lacks stereogenic centers due to:
- Nitrogen’s hybridization : The nitrogen atom in the bicyclic system is sp³-hybridized, bonded to two ring carbons and the benzyl group. Its lone pair does not create chirality.
- Symmetry in bridgehead positions : The bridgehead carbons (1, 5, 8) are part of the rigid bicyclic framework, preventing free rotation that would generate stereoisomers.
However, conformational isomerism may arise from:
- Chair-envelope interconversion : Thermal fluctuations allow shifts between conformations, though the chair form is energetically favored.
- Substituent orientation : The benzyl group’s spatial arrangement (e.g., axial vs. equatorial) influences molecular packing but does not generate distinct stereoisomers.
Substituent Effects of Benzyl and Carboxylate Groups
Benzyl Group
- Steric effects : The bulky benzyl group attached to nitrogen induces conformational locking , favoring specific chair-enveloped states to reduce steric clashes.
- Electronic effects : The aromatic ring’s π-electron system may participate in weak intermolecular interactions (e.g., π-π stacking) in crystalline states.
Carboxylate Ester
- Electronic effects : The electron-withdrawing ester group polarizes the bicyclic system, enhancing reactivity at the bridgehead positions (e.g., nucleophilic substitution).
- Reactivity : The methyl ester serves as a protecting group in synthetic chemistry, enabling selective hydrolysis to the carboxylic acid.
| Substituent | Impact on Geometry | Impact on Reactivity |
|---|---|---|
| Benzyl | Restricts nitrogen’s rotational freedom | Stabilizes chair conformation |
| Carboxylate | Enhances bridgehead reactivity | Facilitates ester hydrolysis |
Properties
IUPAC Name |
methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVGJGLPDTNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is primarily investigated for its potential therapeutic properties, particularly as a precursor or intermediate in the synthesis of various bioactive compounds. The bicyclic structure allows for modifications that can enhance biological activity, making it suitable for drug development.
Case Study: Synthesis of Analogs
Recent studies have focused on synthesizing analogs of this compound to explore their effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. The azabicyclic framework is known to influence binding affinity and selectivity, which is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Neuropharmacology
Research indicates that compounds with similar structures can act as selective modulators of neurotransmitter receptors, particularly those involved in cognitive functions. This compound may exhibit properties that influence synaptic transmission and plasticity.
Case Study: Receptor Binding Studies
In vitro receptor binding studies have shown that derivatives of this compound can selectively bind to muscarinic acetylcholine receptors, which are implicated in memory and learning processes. Such studies are essential for understanding the pharmacodynamics of potential therapeutic agents derived from this compound.
Synthetic Methodologies
The synthesis of this compound involves several key steps that highlight its versatility in organic synthesis:
- Starting Materials : The synthesis typically begins with readily available aromatic compounds and nitrogen-containing heterocycles.
- Cyclization Reactions : Key cyclization reactions are employed to form the bicyclic structure, often utilizing catalysts to enhance yield and selectivity.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of various functional groups, tailoring the compound's properties for specific applications.
Potential Therapeutic Uses
Given its structural uniqueness, this compound has potential therapeutic applications, including:
- Cognitive Enhancement : Investigated for its ability to enhance cognitive function through modulation of cholinergic pathways.
- Pain Management : Some derivatives may exhibit analgesic properties by interacting with pain pathways in the nervous system.
Mechanism of Action
The mechanism of action of methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Benzyl vs. Phenyl/Iodophenyl: The benzyl group in the target compound enhances lipophilicity compared to the phenyl group in Troparil . The 4-iodophenyl analog introduces a heavy atom, enabling applications in radiopharmaceuticals . Ketone vs.
Synthetic Routes: The target compound and Troparil both utilize methyl esterification but differ in substitution patterns. Troparil’s 2-carboxylate position may influence stereoselectivity in receptor binding . The hydrochloride salt derivative (C₉H₁₆ClNO₂) simplifies aqueous solubility, contrasting with the free base form of the target compound .
Physicochemical Properties: The target compound’s pKa values suggest moderate basicity, favoring stability in physiological pH ranges .
Biological Activity
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate, with the molecular formula C16H21NO2 and CAS number 2089333-94-6, is a compound belonging to the class of tropane alkaloids. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications in drug development.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its structural similarity to various tropane alkaloids, which are known for their diverse pharmacological effects. The compound exhibits potential interactions with several biological targets, particularly in the central nervous system (CNS).
This compound acts through various biochemical pathways:
- Receptor Interactions : The compound is known to interact with opioid receptors, particularly kappa and mu receptors, which are implicated in pain modulation and reward pathways.
- Stereochemical Control : The synthesis of this compound allows for stereochemical control, influencing its binding affinity and selectivity towards specific receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in body tissues, particularly in the brain, due to its ability to cross the blood-brain barrier.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites that could retain or alter biological activity.
- Excretion : Primarily excreted via renal pathways as conjugated metabolites .
Research Findings and Case Studies
Recent studies have highlighted the biological potential of this compound:
- Opioid Receptor Antagonism : A study investigated a series of azabicyclo compounds and found that modifications led to increased selectivity for kappa opioid receptors, suggesting that similar modifications could enhance the efficacy of Methyl 3-benzyl derivatives .
- Neuropharmacological Effects : In vivo studies indicated that compounds with the azabicyclo[3.2.1]octane scaffold exhibit significant neuropharmacological effects, including analgesia and potential anxiolytic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| Cocaine | Tropane Alkaloid | Stimulant | Euphoria, analgesia |
| Atropine | Tropane Alkaloid | Anticholinergic | Mydriasis, increased heart rate |
| This compound | Tropane Alkaloid | Opioid receptor modulation | Potential analgesic effects |
Q & A
Q. What are the common synthetic routes for Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate?
The synthesis typically involves modular approaches:
- Stille Cross-Coupling : Used to construct biaryl derivatives of the bicyclic scaffold, yielding products in high purity (e.g., 70–90% yields under optimized conditions) .
- Radical Cyclization : Employed for diastereocontrol (>99% selectivity) using n-tributyltin hydride and AIBN, critical for stereospecific intermediates .
- Carbamate Protection : tert-Butoxycarbonyl (Boc) groups are frequently used to protect amines during synthesis, with deprotection achieved via acidic conditions (e.g., HCl/EtOAc) .
Q. How is the stereochemistry of the bicyclic core confirmed experimentally?
- X-ray Crystallography : Resolves absolute configuration, particularly for intermediates like tert-butyl carbamates .
- NMR Spectroscopy : Key for analyzing coupling constants (e.g., ) to confirm endo/exo conformations .
- Chiral HPLC : Separates enantiomers, essential for assessing stereochemical purity in derivatives .
Q. What analytical techniques ensure compound purity and structural integrity?
- LC-MS : Validates molecular weight and detects impurities (<1% thresholds) .
- Elemental Analysis : Confirms empirical formulas (e.g., CHNO) .
- Melting Point Analysis : Cross-referenced with literature values (e.g., 141–142.5°C for hydroxy derivatives) .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence monoamine transporter binding?
- Benzyl vs. Alkyl Substituents : Benzyl groups enhance dopamine transporter (DAT) affinity due to π-π stacking with aromatic residues, while bulkier groups (e.g., p-tolyl) improve selectivity for serotonin transporters (SERT) .
- Electron-Withdrawing Groups : Fluorine substitutions at the benzyl ring increase metabolic stability but may reduce NET inhibition .
- Data Contradictions : Discrepancies in IC values (e.g., BIMU derivatives) arise from assay variability (e.g., cell lines, radioligands), necessitating standardized protocols .
Q. What strategies address stereoselectivity challenges in bicyclic derivatives?
Q. How can discrepancies in reported binding affinities be resolved?
Q. What methodologies enable in vivo evaluation of this compound’s pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
